3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18N6O2/c26-18(20-10-8-17-23-22-16-7-3-4-11-25(16)17)9-12-24-13-21-15-6-2-1-5-14(15)19(24)27/h1-7,11,13H,8-10,12H2,(H,20,26) |
InChI Key |
MVVQDSMJFGHOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced through a nucleophilic substitution reaction using appropriate triazolopyridine derivatives.
Amide Bond Formation: The final step involves the formation of the amide bond between the quinazolinone core and the triazolopyridine moiety using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming dihydroquinazolinones.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazolinone or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The dual-targeting ability of this compound enhances its efficacy against multiple biological targets.
Antimicrobial Activity
The compound has shown potential in inhibiting various bacterial strains. Studies have indicated that derivatives of quinazoline and triazole-pyridine structures possess significant antimicrobial properties.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate to High |
| Pseudomonas aeruginosa | High |
| Staphylococcus aureus | Moderate |
Anticancer Potential
The anticancer activity of the compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been reported to target thymidylate synthase, an essential enzyme for DNA synthesis.
Case Study: Inhibition of Thymidylate Synthase
In a study conducted by Du et al., compounds with structural similarities exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, indicating potent inhibitory effects that could be leveraged for anticancer therapies .
Future Directions in Research
Given the promising applications of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide , future research could focus on:
- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy in living organisms.
- Structural Optimization: Modifying the compound's structure to enhance specificity and reduce potential side effects.
- Broader Biological Testing: Exploring additional biological activities beyond antimicrobial and anticancer effects.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and its analogs.
Triazolopyridine Derivatives: Compounds such as 1,2,4-triazolo[4,3-a]pyridine and its substituted derivatives.
Uniqueness
The uniqueness of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide lies in its combined structural features of quinazolinone and triazolopyridine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide represents a novel class of hybrid molecules that combine the structural features of quinazoline and triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core linked to a triazole moiety through an ethyl chain. The structural formula can be represented as:
This structure is significant as both quinazolines and triazoles are known for their pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. For instance, compounds containing quinazoline structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 0.096 | EGFR inhibition |
| Compound B | A549 (lung) | 2.09 | Carbonic anhydrase inhibition |
| Target Compound | Various | TBD | TBD |
Research indicates that the incorporation of triazole rings enhances the cytotoxicity of these compounds, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies show that certain quinazoline derivatives exhibit significant inhibition of inflammatory mediators such as TNF-α and IL-6. The following table summarizes findings related to these activities:
| Study | Compound | Activity Type | Result |
|---|---|---|---|
| Study 1 | Target Compound | Anti-inflammatory | Significant reduction in IL-6 levels |
| Study 2 | Compound C | Analgesic | Pain relief in animal models |
These results suggest that the target compound may serve as a potential therapeutic agent for conditions characterized by inflammation and pain .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been well documented. The target compound's structural characteristics may confer activity against a range of pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bactericidal | TBD |
| S. aureus | Bacteriostatic | TBD |
Preliminary data indicate that compounds with similar structures exhibit effective antimicrobial activity, suggesting that the target compound may possess similar capabilities .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of quinazoline-triazole hybrids and evaluated their anticancer efficacy against multiple cell lines. The target compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics.
Case Study 2: In Vivo Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the target compound in an animal model of arthritis. Results indicated a marked decrease in paw swelling and inflammatory markers, supporting its potential use in managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for constructing the quinazolinone and triazolo-pyridine moieties in this compound?
The synthesis typically involves modular coupling of pre-functionalized heterocyclic units.
- Quinazolinone Synthesis : Cyclocondensation of anthranilic acid derivatives with urea or carbodiimides under acidic conditions yields the 4-oxoquinazolin-3(4H)-yl core. Substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
- Triazolo-pyridine Synthesis : Palladium-catalyzed hydrazide coupling or cyclization of hydrazones with aldehydes generates the [1,2,4]triazolo[4,3-a]pyridine scaffold. Ethyl esters (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) serve as key intermediates for further functionalization .
- Final Coupling : The propanamide linker is formed via carbodiimide-mediated (e.g., EDCI/HOBt) amidation between the quinazolinone and triazolo-pyridine-ethylamine derivatives .
Q. How is the compound’s structural purity validated after synthesis?
- Spectroscopic Analysis :
- 1H/13C NMR : Quinazolinone aromatic protons appear at δ 8.4–6.9 ppm, while the triazolo-pyridine protons resonate near δ 7.5–8.5 ppm. Carbonyl groups (C=O) are confirmed at ~170 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for amide (C=O) and quinazolinone (C=O) are observed at ~1700 cm⁻¹ and ~1650 cm⁻¹, respectively .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) are matched with theoretical molecular weights (e.g., m/z 466 for a related quinazolinone-triazole hybrid) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Molecular Docking : GOLD scoring (e.g., >82 for triazolo-pyridine analogs) prioritizes targets like cyclin-dependent kinases (CDKs) or EGFR. The triazolo-pyridine moiety often occupies the ATP-binding pocket, while the quinazolinone engages in hydrogen bonding with catalytic residues .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and interaction persistence (e.g., salt bridges with Lys45 in CDK2) .
- ADMET Prediction : Tools like SwissADME evaluate LogP (~3.5) and topological polar surface area (~90 Ų) to optimize bioavailability .
Q. How can conflicting bioactivity data across structural analogs be resolved?
- Structural-Activity Relationship (SAR) Analysis :
- Assay Validation :
- Dose-Response Curves : Confirm IC50 reproducibility across multiple replicates (e.g., ±5% variance).
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .
Q. What strategies mitigate low solubility during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1%) with PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce phosphate or morpholino groups at the quinazolinone 4-position to improve hydrophilicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Methodological Notes
- Contradiction Resolution : Conflicting activity data may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like MIAME or BRENDA .
- Synthetic Pitfalls : Trace metal impurities in palladium catalysts can reduce coupling efficiency. Purify intermediates via silica chromatography (EtOAc/hexane, 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
